Cas no 1049750-51-7 (2-Isopropoxypropanohydrazide hydrochloride)

2-Isopropoxypropanohydrazide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Isopropoxypropanohydrazide hydrochloride
- 2-(methylethoxy)propanohydrazide, chloride
- 2-isopropoxypropanehydrazide hydrochloride
- AG-A-43398
- AGN-PC-013PI5
- ARONIS012232
- CTK7E9817
- MolPort-003-993-543
- SBB080112
- 1049750-51-7
- ZRB75051
- 2-propan-2-yloxypropanehydrazide;hydrochloride
- 2-[(Propan-2-yl)oxy]propanehydrazide--hydrogen chloride (1/1)
- AKOS005110976
- 2-(propan-2-yloxy)propanehydrazide hydrochloride
- DTXSID90586404
-
- MDL: MFCD08559348
- インチ: InChI=1S/C6H14N2O2.ClH/c1-4(2)10-5(3)6(9)8-7;/h4-5H,7H2,1-3H3,(H,8,9);1H
- InChIKey: BEXYQLBEDKOJMZ-UHFFFAOYSA-N
- ほほえんだ: CC(OC(C(NN)=O)C)C.Cl
計算された属性
- せいみつぶんしりょう: 182.0822054g/mol
- どういたいしつりょう: 182.0822054g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 114
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
2-Isopropoxypropanohydrazide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B451948-10mg |
2-Isopropoxypropanohydrazide Hydrochloride |
1049750-51-7 | 10mg |
$ 65.00 | 2022-06-07 | ||
TRC | B451948-5mg |
2-Isopropoxypropanohydrazide Hydrochloride |
1049750-51-7 | 5mg |
$ 50.00 | 2022-06-07 | ||
A2B Chem LLC | AE20827-500mg |
2-ISOPROPOXYPROPANOHYDRAZIDE HYDROCHLORIDE |
1049750-51-7 | 500mg |
$285.00 | 2024-04-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023848-500mg |
2-Isopropoxypropanohydrazide hydrochloride |
1049750-51-7 | 500mg |
3233.0CNY | 2021-07-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023848-500mg |
2-Isopropoxypropanohydrazide hydrochloride |
1049750-51-7 | 500mg |
3233CNY | 2021-05-07 | ||
1PlusChem | 1P0091BV-500mg |
2-Isopropoxypropanohydrazide hydrochloride |
1049750-51-7 | 500mg |
$272.00 | 2025-02-24 | ||
TRC | B451948-50mg |
2-Isopropoxypropanohydrazide Hydrochloride |
1049750-51-7 | 50mg |
$ 115.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023848-1g |
2-Isopropoxypropanohydrazide hydrochloride |
1049750-51-7 | 1g |
4973.0CNY | 2021-07-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023848-1g |
2-Isopropoxypropanohydrazide hydrochloride |
1049750-51-7 | 1g |
4973CNY | 2021-05-07 |
2-Isopropoxypropanohydrazide hydrochloride 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
2-Isopropoxypropanohydrazide hydrochlorideに関する追加情報
Introduction to 2-Isopropoxypropanohydrazide hydrochloride (CAS No. 1049750-51-7)
2-Isopropoxypropanohydrazide hydrochloride, with the chemical identifier CAS No. 1049750-51-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the hydrazide class, which is widely recognized for its versatile applications in drug development, particularly in the synthesis of heterocyclic compounds and as an intermediate in the preparation of bioactive molecules. The presence of both an isopropoxy and a hydrazide functional group makes this molecule a valuable building block for medicinal chemists, offering unique reactivity that can be exploited in the design of novel therapeutic agents.
The isopropoxypropanohydrazide hydrochloride salt form enhances its solubility and stability, making it more amenable to various synthetic protocols and facilitating its use in both laboratory-scale reactions and potentially large-scale pharmaceutical manufacturing. Its structural features suggest potential applications in the development of small-molecule inhibitors, particularly those targeting enzymes involved in metabolic pathways or signal transduction cascades. Recent advancements in computational chemistry and molecular modeling have highlighted the importance of hydrazide derivatives in drug discovery, underscoring the relevance of compounds like 2-Isopropoxypropanohydrazide hydrochloride.
In recent years, there has been growing interest in the use of hydrazides as pharmacophores due to their ability to form stable bonds with biological targets through hydrogen bonding and other non-covalent interactions. The isopropoxy substituent introduces steric bulk and electronic effects that can modulate the binding affinity and selectivity of hydrazide-based compounds. This has led to several studies exploring derivatives of this class for their potential therapeutic effects. For instance, modifications of the isopropoxypropanohydrazide hydrochloride scaffold have been investigated for their activity against various biological targets, including proteases, kinases, and transcription factors.
One notable area of research involves the use of hydrazides in the development of antiviral and anticancer agents. The unique reactivity of the hydrazide group allows for facile condensation reactions with carbonyl compounds, leading to imines or oximes that can further be functionalized into more complex structures. This property has been leveraged in the synthesis of protease inhibitors, which are crucial in treating viral infections such as HIV and hepatitis C. Additionally, hydrazides have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and are often overexpressed in cancer cells.
The isopropoxypropanohydrazide hydrochloride compound itself has not yet been extensively studied in clinical trials, but its structural motif aligns with known pharmacophores that have demonstrated efficacy in preclinical models. The combination of an isopropoxy group and a hydrazide moiety suggests potential applications in modulating enzyme activity through both steric hindrance and hydrogen bonding interactions. This dual mode of action could enhance the potency and selectivity of drug candidates derived from this scaffold.
From a synthetic chemistry perspective, 2-Isopropoxypropanohydrazide hydrochloride serves as a versatile intermediate for constructing more complex molecules. Its reactivity allows for further functionalization through nucleophilic substitution, condensation reactions, or metal-catalyzed cross-coupling reactions. These synthetic pathways enable medicinal chemists to explore a wide range of structural variations, optimizing properties such as solubility, bioavailability, and metabolic stability. The ability to modify both the isopropoxy and hydrazide groups provides ample opportunities for generating libraries of compounds for high-throughput screening.
The increasing availability of advanced analytical techniques has also facilitated a deeper understanding of the properties and reactivity of hydrazides like 2-Isopropoxypropanohydrazide hydrochloride. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have enabled researchers to elucidate structures rapidly and accurately. These tools are essential for characterizing intermediates during synthetic routes and for confirming the identity of final products used in drug development.
In conclusion, 2-Isopropoxypropanohydrazide hydrochloride (CAS No. 1049750-51-7) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for hydrazides in drug discovery, compounds like this are likely to play an increasingly important role in developing next-generation therapeutics.
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